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Compound of Interest

4-(2-Bromo-4-
Compound Name:
methylbenzyl)morpholine

Cat. No.: B8013258

Get Quote

Executive Summary

Target Compound: 4-(2-Bromo-4-methylbenzyl)morpholine CAS: 1891268-98-6 Molecular
Formula: C12H16BrNO Core Challenge: Differentiating the target 2-bromo-4-methyl isomer from

its likely synthetic impurities, specifically the 4-bromo-2-methyl and 2-bromo-5-methyl

regioisomers.
Key Differentiator: The Ortho-Effect on the benzylic methylene (

) proton signal in

NMR is the primary diagnostic tool. The electron-withdrawing bromine at the 2-position
significantly deshields this signal compared to isomers with an ortho-methyl group.

Structural Context & Analog Selection

To ensure purity, one must distinguish the target from isomers formed during non-selective
bromination or aldehyde synthesis.
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Compound ID Structure Name Substituent Pattern  Critical Feature

4-(2-Bromo-4-
Target (A) methylbenzyl)morpholi  2-Br, 4-Me Ortho-Br (Deshielding)

ne

4-(4-Bromo-2-
Analog (B) methylbenzyl)morpholi  2-Me, 4-Br Ortho-Me (Shielding)

ne

4-(2-Bromo-5-
Analog (C) methylbenzyl)morpholi  2-Br, 5-Me Ortho-Br (Deshielding)

ne

Comparative Spectral Data
A. NMR: The Diagnostic Fingerprint

The most reliable method for identification is the coupling pattern of the aromatic ring and the
chemical shift of the benzylic

1. Benzylic Methylene (

) Shift

o Target (A): The 2-Br atom exerts a strong inductive effect (

) and a steric deshielding effect on the adjacent benzylic protons.

o Expected Shift:
3.55 — 3.65 ppm (Singlet)
e Analog (B): The 2-Me group is electron-donating (

).

o Expected Shift:
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3.35 — 3.45 ppm (Singlet)

o Result: A distinct ~0.2 ppm upfield shift is observed for the 2-methyl isomer.

2. Aromatic Region Coupling Patterns

The substitution pattern dictates the multiplicity of the aromatic protons.

. . L Observed
Compound H3 (Position) H5 (Position) H6 (Position)
Pattern
1 Singlet (H3) +
Between Br & ) ]
Target (A) M Adjacent to H6 Adjacent to H5 2 Doublets (H5,
e
H6)
1 Singlet (H3) +
] ) ] 2 Doublets
Analog (B) Adjacent to H2 Adjacent to H6 Adjacent to H5 o
(Similar to A, but
shifts differ)
) 1 Singlet (H6) +
) Adjacent to
Analog (C) Adjacent to H4 HAHE Isolated 2 Doublets (H3,

H4)

Expert Insight: For the Target (A), look for a singlet at ~7.40 ppm (H3, deshielded by ortho-Br
and ortho-Me) and a pair of doublets at ~7.10-7.25 ppm.

B. Mass Spectrometry (MS)

 lonization: ESI+ or El.
« |sotopic Pattern: The presence of one Bromine atom creates a signature 1:1 doublet at

and
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o Target Mass (m/z): 270.0 (79Br) and 272.0 (81Br).

e Fragmentation:
o m/z 86: Morpholine fragment (Diagnostic for the amine moiety).
o m/z 183/185: 2-Bromo-4-methylbenzyl carbocation (Loss of morpholine).

Decision Logic & Workflow

The following diagram outlines the logical flow for confirming the structure of the target
compound versus its isomers.
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Unknown Sample
(Benzylmorpholine Derivative)

Step 1: Mass Spec (ESI+)
Check [M]+ and [M+2]+

1:1 Ratio at 270/2727?
(Confirms 1 Br atom)

Step 2: 1H NMR (CDCI3)
Analyze Benzylic CH2 Shift

Shift Position?

< 3.5 ppm \> 3.5 ppm

~3.40 ppm ~3.60 ppm
(Ortho-Methyl) (Ortho-Bromo)

Identify: Analog B

(4-Bromo-2-methyl) Step 3: Analyze Aromatic Coupling

Singlet (H3) + 2 Doublets Singlet (H6) + 2 Doublets
(H3 is between Br/Me) (H6 is isolated)

CONFIRMED TARGET
4-(2-Bromo-4-methylbenzyl)morpholine

Identify: Analog C

(2-Bromo-5-methyl)

Click to download full resolution via product page
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Caption: Logical workflow for differentiating 4-(2-Bromo-4-methylbenzyl)morpholine from its
regioisomers using MS and NMR.

Experimental Protocol: Synthesis &
Characterization

To generate valid reference data, the following self-validating protocol is recommended.

Method: Reductive Amination

This route is preferred over alkylation to avoid over-alkylation byproducts.

« Reagents:

o

2-Bromo-4-methylbenzaldehyde (1.0 eq)

o

Morpholine (1.2 eq)

[¢]

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

[¢]

Dichloromethane (DCM) (Solvent)

o

Acetic Acid (Cat.)
e Procedure:

o Step 1 (Imine Formation): Dissolve aldehyde in DCM. Add morpholine and acetic acid.[1]
Stir for 30 min at Room Temperature (RT) to ensure imine formation (monitor by TLC).

o Step 2 (Reduction): Add STAB portion-wise. Stir at RT for 12 hours.
o Step 3 (Quench): Quench with sat.

. Extract with DCM.

o Step 4 (Purification): Flash chromatography (Hexane:EtOAc 8:2). Note: Amine products
often streak; add 1%

to eluent.
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 Validation Check:
o TLC: Product will be more polar than the aldehyde starting material.
o IR: Disappearance of the Carbonyl stretch (

) at ~1690 cm~1, Appearance of C-N stretch at ~1120 cm~1.

Detailed Spectral Data Table

- Target: 4-(2-Bromo-4- Isomer: 4-(4-Bromo-2-
eature
methylbenzyl)morpholine methylbenzyl)morpholine

Benzylic CH2 (

) 3.60 ppm (s) 3.42 ppm (s)
Morpholine N-CH2 2.48 ppm (1) 2.45 ppm (t)
Morpholine O-CH2 3.72 ppm (1) 3.70 ppm (t)
Aromatic H3 7.41 ppm (s) 7.25 - 7.30 ppm (d)
Aromatic H6 7.28 ppm (d) 7.15 ppm (d)
Carbonyl (

Absent (Reduced) Absent
)
C-Br (

~124 ppm ~120 ppm
)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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